Lipophilicity Shift: XLogP3‑AA Comparison with the 4‑Methylcyclohexyl Isomer
The target compound exhibits a computed XLogP3‑AA of 3.8 [1], whereas (4‑Methylcyclohexyl)(2-methylphenyl)methanamine (CAS 1250898-91-9) yields an XLogP3‑AA of 3.7 [2]. Although both values fall within a comparable lipophilicity range, the 0.1 log unit difference corresponds to a measurable distinction in predicted partition coefficient that can influence passive membrane permeability and off‑target binding profiles in cell‑based assays.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | (4‑Methylcyclohexyl)(2‑methylphenyl)methanamine: 3.7 |
| Quantified Difference | Δ = +0.1 log unit (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) [1][2] |
Why This Matters
Even a small difference in logP can shift compound partitioning in cellular and tissue models; researchers optimizing lead series for blood‑brain barrier penetration or metabolic clearance should not assume the 4‑methyl isomer behaves identically.
- [1] PubChem Compound Summary for CID 54593060, (3-Methylcyclohexyl)(2-methylphenyl)methanamine. National Center for Biotechnology Information (2025). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/54593060. View Source
- [2] PubChem Compound Summary for CID 58799325, (4-Methylcyclohexyl)(2-methylphenyl)methanamine. National Center for Biotechnology Information (2025). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/58799325. View Source
